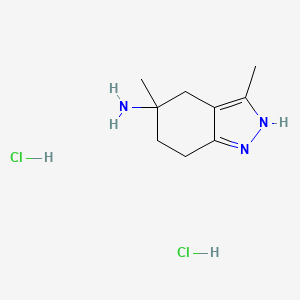
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form the desired indazole structure . The reaction conditions often involve the use of solvents like chloroform and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the indazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound with a simpler structure.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Another heterocyclic compound with similar biological activities.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Known for its antimicrobial properties.
Uniqueness
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the indazole ring, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H17Cl2N3 |
|---|---|
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,4,6,7-tetrahydroindazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6-7-5-9(2,10)4-3-8(7)12-11-6;;/h3-5,10H2,1-2H3,(H,11,12);2*1H |
Clave InChI |
SZXCSGBIMSAUHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(CCC2=NN1)(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)
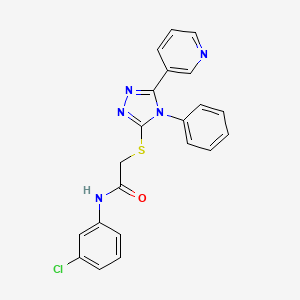
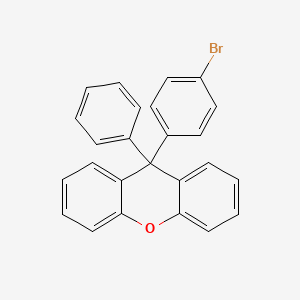

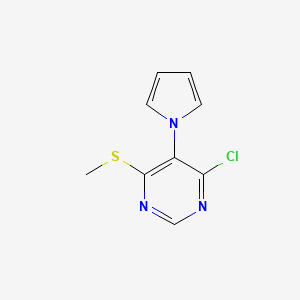

![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
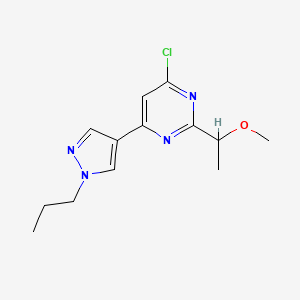
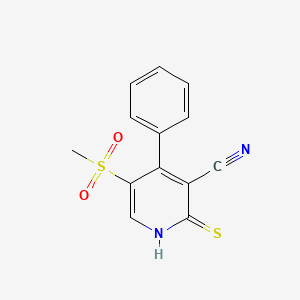
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
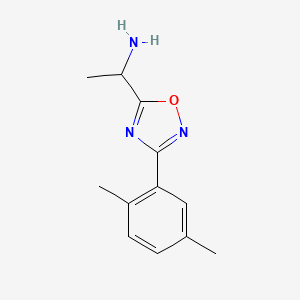

![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)
